N-(4-aminophenyl)-2,2-dimethylpropanamide
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Overview
Description
N-(4-aminophenyl)-2,2-dimethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide group attached to a 4-aminophenyl ring and a 2,2-dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide typically involves the reaction of 4-aminophenylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N-(4-aminophenyl)-2,2-dimethylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-aminophenyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-aminophenyl)-2,2-dimethylpropanamide can be compared with other similar compounds, such as:
N-(4-aminophenyl)acetamide: Similar structure but with an acetamide group instead of a 2,2-dimethylpropanamide group.
N-(4-aminophenyl)benzamide: Contains a benzamide group, leading to different chemical properties and applications.
N-(4-aminophenyl)propionamide:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties, making it suitable for particular applications in research and industry.
Properties
IUPAC Name |
N-(4-aminophenyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBPZUVCJMMOLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398880 |
Source
|
Record name | N-(4-aminophenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104478-93-5 |
Source
|
Record name | N-(4-aminophenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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